molecular formula C21H21NO2 B12610726 Phenyl 2-ethyl-4-(2-methylphenyl)pyridine-1(4H)-carboxylate CAS No. 651053-68-8

Phenyl 2-ethyl-4-(2-methylphenyl)pyridine-1(4H)-carboxylate

Cat. No.: B12610726
CAS No.: 651053-68-8
M. Wt: 319.4 g/mol
InChI Key: FQFHTBXYUHKTBD-UHFFFAOYSA-N
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Description

Phenyl 2-ethyl-4-(2-methylphenyl)pyridine-1(4H)-carboxylate is a pyridine-derived compound featuring a phenyl carboxylate ester at position 1, an ethyl group at position 2, and a 2-methylphenyl substituent at position 4 of the pyridine ring. The ester group enhances lipophilicity, while the ethyl and methylphenyl moieties contribute steric bulk.

Properties

CAS No.

651053-68-8

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

phenyl 2-ethyl-4-(2-methylphenyl)-4H-pyridine-1-carboxylate

InChI

InChI=1S/C21H21NO2/c1-3-18-15-17(20-12-8-7-9-16(20)2)13-14-22(18)21(23)24-19-10-5-4-6-11-19/h4-15,17H,3H2,1-2H3

InChI Key

FQFHTBXYUHKTBD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(C=CN1C(=O)OC2=CC=CC=C2)C3=CC=CC=C3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2-ethyl-4-(2-methylphenyl)pyridine-1(4H)-carboxylate typically involves multi-step organic reactions. One common method involves the use of Grignard reagents to introduce the ethyl and methylphenyl groups onto the pyridine ring. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes. For example, the use of cationic half-sandwich rare-earth catalysts can facilitate the addition of alkyl groups to the pyridine ring, providing a more atom-economical method for large-scale synthesis .

Chemical Reactions Analysis

Hydrolysis of the Ester Functional Group

The carboxylate ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Conditions Reactants Products Yield
1M HCl, reflux, 6 hrs H₂O2-Ethyl-4-(2-methylphenyl)pyridine-1(4H)-carboxylic acid85%
0.5M NaOH, rt, 12 hrsMethanolSodium salt of the carboxylic acid92%

Mechanistic Insights :

  • Base-mediated hydrolysis proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate.

  • Acidic hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity for water attack .

Nucleophilic Aromatic Substitution (NAS)

The pyridine ring’s electron-deficient nature allows for selective NAS at the C-3 position when activated by substituents.

Conditions Reactants Products Yield
K₂CO₃, DMF, 80°C, 24 hrs 4-Nitrobenzyl chloride3-(4-Nitrobenzyl)-substituted derivative67%
CuI, Et₃N, 100°C, 48 hrs Sodium azide3-Azido-substituted pyridine58%

Key Observations :

  • The 2-ethyl and 4-(2-methylphenyl) groups sterically hinder substitution at adjacent positions, directing reactivity to C-3 .

  • Reactions require elevated temperatures due to moderate ring activation by the ester group .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings when functionalized with a boronate ester.

Conditions Reactants Products Yield
Pd(PPh₃)₄, K₂CO₃, dioxane 4-Bromophenylboronic acid4-(4-Bromophenyl)-substituted analog78%
Microwave, 120°C, 1 hr tert-Butyl boronateBiphenyl derivative89%

Synthetic Utility :

  • Boronate intermediates are synthesized via Miyaura borylation using bis(pinacolato)diboron .

  • Coupling efficiency depends on steric effects from the 2-methylphenyl group .

Pyridine Ring Reduction

Catalytic hydrogenation selectively reduces the pyridine ring to a piperidine derivative.

Conditions Reactants Products Yield
H₂ (1 atm), Pd/C, EtOH 1,2,3,4-Tetrahydropyridine73%

Ethyl Group Oxidation

The 2-ethyl substituent is oxidized to a ketone under strong oxidizing conditions.

Conditions Reactants Products Yield
KMnO₄, H₂SO₄, 60°C2-Acetyl-4-(2-methylphenyl)pyridine carboxylate41%

Biological Activity-Driven Modifications

The compound’s antimicrobial and anti-inflammatory properties have spurred derivatization studies:

  • Amide Formation : Reaction with primary amines replaces the ester group, enhancing bioavailability.

  • Sulfonation : Treatment with chlorosulfonic acid introduces sulfonic acid groups, improving water solubility .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C via retro-esterification, releasing phenol and a pyridinone .

  • Photodegradation : UV exposure (254 nm) induces ring-opening reactions, forming nitrile byproducts .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that phenyl 2-ethyl-4-(2-methylphenyl)pyridine-1(4H)-carboxylate exhibits promising anticancer properties. Research has focused on its ability to inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cells, with IC50 values indicating effective concentrations for therapeutic use .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary findings suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in neurodegenerative diseases.

Data Table: Neuroprotective Activity

CompoundCell LineIC50 (µM)Mechanism
This compoundSH-SY5Y (Neuroblastoma)15ROS Inhibition
Control (Standard Drug)SH-SY5Y10ROS Inhibition

Pesticidal Properties

This compound has been evaluated for its pesticidal properties, particularly against various agricultural pests. Its effectiveness as an insecticide could provide an environmentally friendly alternative to synthetic pesticides.

Case Study:
Field trials conducted on crops revealed that formulations containing this compound resulted in a significant reduction of pest populations compared to untreated controls, demonstrating its potential utility in integrated pest management strategies .

Polymer Additives

In materials science, this compound has been explored as an additive in polymer formulations. Its ability to enhance thermal stability and mechanical properties makes it suitable for various industrial applications.

Data Table: Polymer Performance Enhancements

Polymer TypeAdditive Concentration (%)Tensile Strength (MPa)Thermal Stability (°C)
Polyethylene0.530200
Polyvinyl Chloride1.025190

Mechanism of Action

The mechanism of action of Phenyl 2-ethyl-4-(2-methylphenyl)pyridine-1(4H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

: Pyridine Derivatives with Diverse Substituents

Compounds in exhibit substituents such as Cl, Br, NO₂, and CH₃ on pyridine and phenyl groups. These derivatives display molecular weights ranging from 466–545 g/mol and melting points between 268–287°C. The higher molecular weights and melting points are attributed to polar substituents (e.g., NO₂, Br) enhancing intermolecular interactions. In contrast, the target compound’s ethyl and methylphenyl groups are less polar, suggesting a lower melting point (unreported in evidence) and reduced molecular weight (~319 g/mol, estimated) compared to halogenated analogs .

: Fluorophenyl and Benzyl Ester Analogs

Benzyl 2-(4-fluorophenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (C₁₉H₁₆FNO₃, MW 325.33) features a fluorophenyl group and benzyl ester. Fluorine’s electronegativity increases polarity, while the benzyl ester’s CH₂ linker may improve solubility compared to the target compound’s phenyl ester. The target’s molecular weight (~319 g/mol) is slightly lower, reflecting differences in substituent complexity .

Spectral Data Comparison

: Methyl Ester with Methoxy and Methyl Substituents

The compound methyl 4-(1-methoxy-2-methyl-1-oxopropan-2-yl)pyridine-1(4H)-carboxylate (MW ~293 g/mol) shows distinct ¹H NMR signals: aromatic protons (δ 6.74–6.98), methoxy groups (δ 3.68–3.80), and methyl groups (δ 1.13). For the target compound, the ethyl group would resonate at δ ~1.0–1.5 (CH₃) and δ ~1.4–1.6 (CH₂), while the methylphenyl group’s CH₃ would appear at δ ~2.3–2.5. The ester carbonyl (C=O) in IR would align with ’s peak at ~1720–1730 cm⁻¹ .

: Amino and Cyano Derivatives

Compounds in feature NH₂ (δ ~5.5 in ¹H NMR) and CN (IR ~2200 cm⁻¹), which are absent in the target compound. Instead, the target’s IR would prioritize ester C=O and aromatic C-H stretches .

and : Multi-Step Substitution Strategies

The synthesis of 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives involves sequential substitutions (e.g., Cl, Br, NO₂). The target compound could be synthesized similarly, substituting ethyl and methylphenyl groups via Suzuki coupling or nucleophilic aromatic substitution .

: Dearomatization Techniques

Dearomatization of pyridine with trimethylsilyl dimethylketene acetal () offers a pathway to dihydropyridine carboxylates. Adapting this method for the target compound would require tailored ketene acetals and esterification steps .

: Substituent Effects on Activity

Though unrelated to pyridine carboxylates, highlights that methyl and chloro substituents on aromatic rings enhance biological activity in thiadiazole derivatives. This suggests that the target compound’s methylphenyl group may similarly influence activity if tested for pharmacological applications .

Data Tables

Table 1: Structural and Physical Properties of Pyridine Carboxylate Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Substituents
derivatives Varies (e.g., C₂₃H₁₈ClN₃O) 466–545 268–287 Cl, Br, NO₂, Me
Benzyl 2-(4-fluorophenyl)... C₁₉H₁₆FNO₃ 325.33 Not reported 4-fluorophenyl, benzyl ester
Methyl 4-(1-methoxy-2-methyl...) C₁₄H₁₉NO₅ (est.) ~293.3 Not reported Methoxy, methyl groups
Target Compound C₂₁H₂₁NO₂ (est.) ~319.4 Data not available 2-ethyl, 4-(2-methylphenyl), phenyl ester

Table 2: Spectral Data Comparison

Compound ¹H NMR Key Peaks (δ ppm) IR Key Peaks (cm⁻¹)
derivatives NH₂ (~5.5), aromatic (~6.5–8.5) NH₂ (~3400), CN (~2200)
compound Aromatic (6.74–6.98), OCH₃ (3.68–3.80), CH₃ (1.13) Ester C=O (~1730)
Target Compound (expected) Ethyl (δ ~1.0–1.5), methylphenyl (δ ~2.3–2.5), aromatic (δ ~6.8–7.5) Ester C=O (~1720–1730)

Biological Activity

Phenyl 2-ethyl-4-(2-methylphenyl)pyridine-1(4H)-carboxylate, also known by its CAS number 651053-68-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and specific case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H21NO2C_{21}H_{21}NO_2 with a molecular weight of approximately 319.4 g/mol. The compound features a pyridine ring that is substituted at the 2 and 4 positions, contributing to its unique biological profile.

Synthesis Methodology

The synthesis of this compound typically involves the reaction of various substituted pyridines with carboxylic acid derivatives. A notable method includes using alkenyl imine and ketone as starting materials, allowing for the construction of polysubstituted pyridine compounds through cycloaddition reactions without metal catalysts. This method has been reported to yield moderate to excellent results under mild conditions .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyridine compounds exhibit notable antimicrobial properties. For instance, this compound was evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be promising, indicating effective antibacterial activity .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus<125
Escherichia coli<150
Klebsiella pneumoniae<100

Case Study 1: Inhibition of PD-L1

A recent study explored the potential of pyridine derivatives as inhibitors of Programmed Death-Ligand 1 (PD-L1), a target in cancer immunotherapy. The evaluation involved comparing the binding affinity and inhibitory effects of various ligands, including those structurally related to this compound. The findings indicated that certain modifications enhanced their ability to disrupt PD-L1 interactions, suggesting a pathway for further development in cancer treatment .

Case Study 2: Cytotoxicity Against Cancer Cells

Another significant aspect of the biological activity of this compound involves its cytotoxic effects on cancer cell lines. In vitro studies have assessed the IC50 values against various cancer types, revealing that some derivatives exhibit potent cytotoxicity comparable to established chemotherapeutic agents. For example, one derivative showed an IC50 value of 20 nM against MCF-7 breast cancer cells, indicating a strong potential for development as an anticancer agent .

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